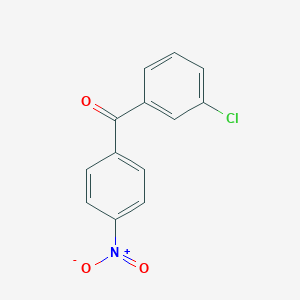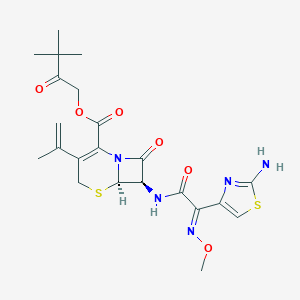
Ethyl 2-(2,4,6-trichlorophenoxy)acetate
Übersicht
Beschreibung
Ethyl 2-(2,4,6-trichlorophenoxy)acetate is a chemical compound with the molecular formula C10H9Cl3O3 . It is used in various applications including ICP, AA, and XRF analysis .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2,4,6-trichlorophenoxy)acetate consists of 10 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Solubility Studies
The solubility of related compounds, such as 2-(2,4,6-trichlorophenoxy)ethyl bromide, has been studied in various solvents like methanol, ethanol, and acetone. These studies are crucial for understanding the solubility behavior of Ethyl 2-(2,4,6-trichlorophenoxy)acetate, which can aid in its application in industrial processes (Lei et al., 2011).
Degradation Studies
Research into the degradation of similar compounds, like 2,4-dichlorophenoxyacetic acid, in advanced oxidation processes for wastewater treatment provides insights into the environmental impact and degradation pathways of Ethyl 2-(2,4,6-trichlorophenoxy)acetate (Sun & Pignatello, 1993).
Synthesis and Polymerization
Ethyl 2-(2,4,6-trichlorophenoxy)acetate's potential as a solvent in polymer synthesis has been explored. For instance, the polymerization of 2-ethyl-2-oxazoline in ethyl acetate for biomedical applications highlights the role of similar compounds in pharmaceutical synthesis (Vergaelen et al., 2020).
Corrosion Inhibition
Studies on the inhibition efficiencies of compounds like Ethyl 2-(2,4,6-trichlorophenoxy)acetate have been conducted to evaluate their effectiveness as corrosion inhibitors, particularly in the context of copper in acidic environments (Zarrouk et al., 2014).
Environmental Remediation
Research into the liquid-liquid extraction methods for compounds like 2,4,6-trichlorophenol highlights the potential for Ethyl 2-(2,4,6-trichlorophenoxy)acetate in environmental remediation and its removal from contaminated sites (Choi, Choi, & Kim, 2008).
Eigenschaften
IUPAC Name |
ethyl 2-(2,4,6-trichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O3/c1-2-15-9(14)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSOWGMHABTJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4,6-trichlorophenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















